molecular formula C11H10BrNO2 B12907705 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole CAS No. 194471-09-5

5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Cat. No.: B12907705
CAS No.: 194471-09-5
M. Wt: 268.11 g/mol
InChI Key: DPDWRPOUZVIVPX-UHFFFAOYSA-N
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Description

5-(2-Bromoethoxy)-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromoethoxy group and a phenyl group attached to the isoxazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethoxy)-4-phenylisoxazole can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide via an S_N2 mechanism . In this case, the reaction between 4-phenylisoxazole and 2-bromoethanol in the presence of a strong base like sodium hydride or potassium hydride can yield the desired compound.

Industrial Production Methods: Industrial production of 5-(2-Bromoethoxy)-4-phenylisoxazole typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethoxy)-4-phenylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(2-Bromoethoxy)-4-phenylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethoxy)-4-phenylisoxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, while the phenyl group can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

    4-Phenylisoxazole: Lacks the bromoethoxy group, making it less reactive in nucleophilic substitution reactions.

    5-(2-Chloroethoxy)-4-phenylisoxazole: Similar structure but with a chloroethoxy group instead of bromoethoxy, leading to different reactivity and properties.

    5-(2-Methoxyethoxy)-4-phenylisoxazole: Contains a methoxyethoxy group, which affects its solubility and reactivity compared to the bromoethoxy derivative.

Uniqueness: 5-(2-Bromoethoxy)-4-phenylisoxazole is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, offering versatility and functionality that similar compounds may lack.

Properties

CAS No.

194471-09-5

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-(2-bromoethoxy)-4-phenyl-1,2-oxazole

InChI

InChI=1S/C11H10BrNO2/c12-6-7-14-11-10(8-13-15-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

DPDWRPOUZVIVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2)OCCBr

Origin of Product

United States

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